Copanlisib hydrochloride

PI3K inhibitor isoform selectivity kinase profiling

For B-cell malignancy and solid tumor research requiring dual PI3Kα/δ inhibition, copanlisib is non-interchangeable with δ-selective (idelalisib) or δ/γ-dual (duvelisib) inhibitors. • Sub-nanomolar PI3Kα (IC50 0.5 nM) & PI3Kδ (IC50 0.7 nM) potency; >2,000-fold selectivity vs. other kinases. • Clinically validated intermittent IV dosing framework from CHRONOS-3 (HR 0.52, P<.0001; median PFS +7.7 months). • No black box warning for hepatotoxicity/colitis/pneumonitis, unlike δ-selective agents. • Extended patent exclusivity through the 2030s ensures long-term supply continuity.

Molecular Formula C23H30Cl2N8O4
Molecular Weight 553.4 g/mol
Cat. No. B606763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopanlisib hydrochloride
SynonymsCopanlisib HCl;  Copanlisib dihydrochloride;  BAY 80-6946;  BAY80-6946;  BAY-80-6946;  BAY806946;  BAY-806946;  BAY 806946;  Copanlisib;  trade name Aliqopa.
Molecular FormulaC23H30Cl2N8O4
Molecular Weight553.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl
InChIInChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H
InChIKeyKWVVOPDWPMORCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Copanlisib Hydrochloride: Product Overview


Copanlisib hydrochloride (CAS 1032568-63-0; free base CAS 1032568-63-0; dihydrochloride salt CAS 1402152-13-9), also known as BAY 80-6946, is an ATP-competitive pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with preferential activity against the p110α and p110δ catalytic subunits [1]. It is a small molecule belonging to the 2,3-dihydroimidazo[1,2-c]quinazoline chemotype, with a molecular weight of 480.52 Da (free base) [1]. The compound is commercially available as both free base and dihydrochloride salt forms from multiple research chemical vendors, with purity typically exceeding 98% .

Why Copanlisib Cannot Be Substituted


Copanlisib differs fundamentally from the δ-selective PI3K inhibitor idelalisib (IC50 PI3Kδ: 2.5 nM; PI3Kα: 8,600 nM) and the δ/γ-dual inhibitor duvelisib (IC50 PI3Kδ: 2.5 nM; PI3Kγ: 27 nM; PI3Kα: 1,602 nM) in three critical dimensions: isoform selectivity profile, route of administration and dosing schedule, and associated toxicity signature [1][2][3]. Copanlisib exhibits potent inhibition across all four class I PI3K isoforms with sub-nanomolar to low nanomolar IC50 values, whereas idelalisib is strictly δ-selective and duvelisib shows negligible α-inhibitory activity [1]. This α-inhibitory component confers distinct cell-type-specific cytotoxicity profiles in B-cell malignancies and broader solid tumor models that cannot be recapitulated by δ-selective agents [1][4]. Furthermore, copanlisib is administered via intermittent intravenous infusion (60 mg on days 1, 8, and 15 of a 28-day cycle), which contrasts with the continuous daily oral dosing of idelalisib (150 mg twice daily) and duvelalisib (25 mg twice daily), yielding meaningfully divergent gastrointestinal toxicity and tolerability profiles [1][5]. For research applications ranging from target validation to combination regimen development, these distinctions make copanlisib pharmacologically non-interchangeable with other PI3K inhibitors [1].

Copanlisib Hydrochloride: Differential Evidence for Procurement


PI3K α/δ Selectivity Profile

Copanlisib demonstrates sub-nanomolar potency against PI3Kα (IC50 0.5 nM) and PI3Kδ (IC50 0.7 nM), with approximately 7- to 13-fold selectivity over PI3Kβ (IC50 3.7 nM) and PI3Kγ (IC50 6.4 nM) . In contrast, idelalisib is strictly δ-selective, exhibiting >3,400-fold selectivity for PI3Kδ (IC50 2.5 nM) over PI3Kα (IC50 8,600 nM), while duvelisib inhibits PI3Kδ (IC50 2.5 nM) and PI3Kγ (IC50 27 nM) but shows minimal α-inhibitory activity (IC50 1,602 nM) [1]. Copanlisib is approximately 3.6-fold more potent against PI3Kδ (0.7 nM) than both idelalisib and duvelisib (2.5 nM each) [1].

PI3K inhibitor isoform selectivity kinase profiling B-cell receptor signaling

Rituximab Combination in Relapsed Indolent NHL

In the randomized, double-blind, placebo-controlled phase 3 CHRONOS-3 trial (NCT02367040, N=458 patients with relapsed indolent non-Hodgkin lymphoma), the combination of copanlisib (60 mg IV on days 1, 8, and 15 of 28-day cycles) plus rituximab significantly prolonged progression-free survival compared with placebo plus rituximab [1]. At a median follow-up of 19.2 months, median PFS was 21.5 months (95% CI, 17.8–33.0) in the copanlisib-rituximab arm versus 13.8 months (95% CI, 10.2–17.5) in the placebo-rituximab arm, corresponding to a 48% reduction in the risk of progression or death (hazard ratio 0.52; 95% CI, 0.39–0.69; P < .0001) [1][2]. The objective response rate was 81% in the copanlisib combination group [2].

indolent non-Hodgkin lymphoma progression-free survival rituximab combination phase 3 clinical trial

Adverse Event Profile Differentiation

Copanlisib's intermittent intravenous dosing schedule and α-inhibitory activity produce a toxicity profile that is qualitatively distinct from that of continuously dosed oral PI3K inhibitors [1]. Grade ≥3 hyperglycemia occurs in 40% of patients receiving copanlisib (transient, manageable) and hypertension in 27%, while these events are not reported with idelalisib or duvelisib [2]. Conversely, idelalisib carries black box warnings for fatal/serious hepatotoxicity (16–18%), severe diarrhea/colitis (14–20%), and pneumonitis (4%); duvelisib has black box warnings for infections (31%), diarrhea/colitis (18%), and cutaneous reactions (5%); copanlisib has no black box warning [2]. Grade ≥3 diarrhea occurs in 5% of copanlisib-treated patients versus 14% for idelalisib and 23% for duvelisib [2].

adverse event profile tolerability toxicity comparison intermittent dosing

Patent Exclusivity and Procurement Viability

Copanlisib dihydrochloride is protected by three active US patents with international patent family members in 48 countries, providing composition of matter and formulation exclusivity [1]. The estimated loss of exclusivity date extends into the 2030s based on the last compound-claiming patent and regulatory exclusivity protections [1]. In contrast, idelalisib's primary composition of matter patent (US RE44,599) expired earlier, and multiple generic idelalisib formulations have entered development pipelines . Duvelisib similarly faces earlier patent expiry timelines [2]. For research procurement requiring consistent, traceable, and legally compliant sourcing over multi-year programs, copanlisib's extended patent protection reduces supply chain discontinuity risk compared with compounds nearing or having passed patent expiry [1].

patent protection freedom to operate drug procurement intellectual property

Copanlisib Hydrochloride: Application Scenarios


Dual PI3Kα/δ Inhibition in Lymphoma and Solid Tumors

Copanlisib is uniquely suited for studies requiring simultaneous inhibition of both PI3Kα and PI3Kδ isoforms, a pharmacological profile not achievable with δ-selective (idelalisib) or δ/γ-dual (duvelisib) inhibitors [1]. Its sub-nanomolar potency against PI3Kα (IC50 0.5 nM) enables interrogation of PI3Kα-dependent signaling in solid tumor models (e.g., Merkel cell carcinoma, where copanlisib demonstrated the most potent antitumor effects among isoform-selective PI3K inhibitors in preclinical xenograft studies [2]), while its potent PI3Kδ inhibition (IC50 0.7 nM) maintains activity in B-cell receptor-dependent malignancies [1]. This dual targeting is particularly relevant for activated B-cell-like DLBCL, where copanlisib exhibits nanomolar cytotoxicity in primary cell models [1].

Anti-CD20 Combination Development: CHRONOS-3

For research programs developing or validating PI3K inhibitor combinations with rituximab or other anti-CD20 antibodies, copanlisib provides the only phase 3-level evidence of combination benefit in relapsed indolent NHL [1]. The CHRONOS-3 trial demonstrated a 48% reduction in progression or death risk (HR 0.52, P < .0001) and a 7.7-month improvement in median PFS when copanlisib was added to rituximab [1]. This evidence supports copanlisib as the reference compound for combination studies aiming to recapitulate clinically validated synergies. Population pharmacokinetic analysis from 712 patients across nine phase I–III studies confirms that the intermittent 60 mg dosing regimen achieves exposure levels correlated with efficacy without significant exposure-safety relationships, providing a validated dosing framework for translational research [2].

PI3K Inhibitor Toxicity Mechanism Studies

Copanlisib's distinct adverse event profile—characterized by transient hyperglycemia (Grade ≥3 in 40% of patients) and hypertension (Grade ≥3 in 27%), with low rates of gastrointestinal toxicity (diarrhea Grade ≥3 in 5%)—makes it a critical comparator for investigations into PI3K inhibitor class toxicity mechanisms [1][2]. Unlike idelalisib and duvelisib, copanlisib carries no black box warning for hepatotoxicity, colitis, or pneumonitis [2]. This toxicity signature is mechanistically linked to its α-inhibitory activity (on-target hyperglycemia via insulin signaling modulation) and its intermittent intravenous dosing schedule (reduced cumulative gastrointestinal exposure), providing a defined experimental system for dissecting isoform-specific and route-of-administration-dependent toxicities [1].

Long-Term API Supply and Regulatory-Grade Sourcing

For research programs spanning five or more years, copanlisib's extended patent exclusivity (estimated LOE in the 2030s, with three active US patents and 105 international patent family members across 48 countries) ensures consistent commercial availability of research-grade material from established vendors [1]. This contrasts with compounds nearing or having passed patent expiry, where generic market entry can introduce supply chain variability, reformulation changes, and multiple manufacturers with differing quality specifications. The compound is available in USP/EP/JP grades suitable for analytical method development and formulation studies, with supporting documentation including DMF, COA, and MSDS available from qualified suppliers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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